5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione
Description
5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound featuring a 1,3-oxazolidine-2,4-dione core substituted at the 5-position with a (4-methoxyphenyl)methyl group. This scaffold is notable for its presence in pharmacologically active molecules, particularly in fungicides and peroxisome proliferator-activated receptor (PPAR) agonists. The 4-methoxybenzyl substituent contributes electron-donating effects, influencing reactivity and biological interactions .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-5,9H,6H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLZDPJYIGMQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724077 | |
| Record name | 5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614736-57-1 | |
| Record name | 5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Competing Pathways in Carbamate-Ester Reactions
During the synthesis via carbamate-ester condensation, trace amounts of iminooxiranes (e.g., 11 in Scheme 1 of) may form due to thermal rearrangement of intermediate α-lactams. These by-products arise from flash vacuum pyrolysis-like conditions and can fragment into benzaldehyde and isonitriles .
Oxidative By-Products in Hydantoin Routes
The oxidation step in the hydantoin method occasionally generates N-oxides or ring-opened dicarbonyl compounds , necessitating rigorous purification.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazolidine ring can be reduced to form a more saturated ring structure.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methoxy group can yield 5-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidine-2,4-dione, while reduction of the oxazolidine ring can produce a more saturated oxazolidine derivative .
Scientific Research Applications
Scientific Research Applications
5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione has several notable applications across different scientific disciplines:
Chemistry
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with enhanced properties.
Biology
Research indicates that this compound possesses potential antimicrobial and anti-inflammatory properties. Studies have shown its effectiveness against certain bacterial strains, making it a candidate for further exploration in drug development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 1.99 μM × 10 | 3.98 μM × 10 |
| E. coli | 3.69 μM × 10 | 7.38 μM × 10 |
| Listeria monocytogenes | Not effective | Not effective |
This table illustrates the antimicrobial activity of the compound against various bacterial strains, highlighting its potential as a therapeutic agent.
Medicine
Ongoing research aims to explore its role as a therapeutic agent for various diseases. The compound's ability to interact with specific molecular targets may inhibit enzymes or receptors involved in disease processes.
Industry
In industrial applications, it is used in the development of new materials and as a precursor for other industrial chemicals. Its unique properties make it suitable for various applications in material science.
Case Studies and Research Findings
Several studies have investigated the biological activities and potential applications of this compound:
- Antimicrobial Activity Study : A study demonstrated that modifications to the methoxy group significantly affected antibacterial efficacy across different bacterial strains. This highlights the importance of chemical structure in determining biological activity.
- Molecular Docking Studies : These studies predict the binding affinity of the compound to target proteins involved in bacterial metabolism. The results suggest that the oxazolidine moiety is crucial for its interaction with target sites, enhancing its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analog: 3-Anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione (Famoxadone)
Key Differences :
- Substituents: Famoxadone () features an anilino group at position 3 and a methyl-phenoxyphenyl group at position 5, contrasting with the 4-methoxybenzyl group in the target compound.
- Biological Activity: Famoxadone is a commercial fungicide effective against Ascomycete, Basidiomycete, and Oomycete pathogens, highlighting the importance of the phenoxyphenyl substituent for antifungal activity.
Table 1: Structural and Functional Comparison
PPARγ Agonist Analogs
The oxazolidine-2,4-dione scaffold is a bioisostere of thiazolidinediones (TZDs), which are PPARγ agonists used in diabetes treatment. references (R)-5-(3-{4-[(2-Furan-2-yl-5-methyl-1,3-oxazol-4-yl)methoxy]-3-methoxyphenyl}propyl)-1,3-oxazolidine-2,4-dione , a PPARγ agonist with EC50 values comparable to rosiglitazone. Unlike TZDs, the oxazolidine-dione core may reduce off-target effects, though the 4-methoxybenzyl group in the target compound lacks the furan-oxazole moiety critical for PPARγ binding .
Table 2: PPARγ Agonist Comparison
Reactivity and Catalytic Modifications
describes the cyclodextrin-catalyzed reduction of 3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione , achieving 70% yield. The dichlorophenyl and vinyl groups enhance electrophilicity, facilitating catalytic reduction. In contrast, the target compound’s 4-methoxybenzyl group is electron-rich, likely reducing susceptibility to similar reactions .
Thiazolidinedione (TZD) Bioisosteres
The substitution of oxygen with sulfur in the core ring increases metabolic stability but may alter receptor selectivity. The 4-methoxy group in the target compound could mimic the electron-withdrawing effects of fluorine in TZDs, though direct comparisons are lacking .
Biological Activity
5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione is CHNO. The structure features an oxazolidine ring fused with a methoxyphenyl group, which influences its chemical reactivity and biological interactions.
Synthesis
The synthesis typically involves the condensation of 4-methoxybenzylamine with glyoxylic acid, followed by cyclization to form the oxazolidine ring. Solvents such as ethanol or methanol are often used under heated conditions to facilitate this process.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of 5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione. It has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 1.99 μM × 10 | 3.98 μM × 10 |
| E. coli | 3.69 μM × 10 | 7.38 μM × 10 |
| Listeria monocytogenes | Not effective | Not effective |
The compound demonstrated significant activity against Gram-positive bacteria, with lower MIC values indicating higher potency .
The mechanism through which 5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione exerts its antimicrobial effects may involve the inhibition of specific enzymes or receptors in bacterial cells. This interaction can lead to disruption in cellular processes such as protein synthesis or cell wall formation .
Study on Antibacterial Activity
A study conducted on a series of synthesized compounds similar to 5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione revealed that modifications to the methoxy group significantly impacted antibacterial efficacy. For instance, introducing different alkyl groups or substituents altered the MIC values across various bacterial strains, highlighting the importance of chemical structure in determining biological activity .
Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in bacterial metabolism. These studies suggest that the oxazolidine moiety is crucial for its interaction with target sites, enhancing its potential as a lead compound for antibiotic development .
Q & A
Basic: What are the optimal synthetic routes for 5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione, and how can reaction yields be maximized?
Methodological Answer:
The synthesis of oxazolidine-dione derivatives typically involves cyclization reactions between substituted amines and carbonyl compounds. For analogs like this compound, a refluxed mixture of thiosemicarbazide, chloroacetic acid, and sodium acetate in DMF/acetic acid (1:2 v/v) under controlled temperature (80–90°C) for 2–4 hours is common . To maximize yields:
- Use anhydrous solvents to avoid hydrolysis side reactions.
- Optimize stoichiometry (e.g., 1:1 molar ratio of amine to carbonyl precursor).
- Monitor reaction progress via TLC or HPLC, quenching when intermediate peaks stabilize .
Basic: How can the purity and structural integrity of 5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione be validated post-synthesis?
Methodological Answer:
Characterization should combine:
- Spectroscopy : - and -NMR to confirm the oxazolidine-dione core and methoxyphenyl substitution (e.g., δ 3.8 ppm for OCH, δ 4.5–5.5 ppm for oxazolidine protons) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% ideal).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and isotopic patterns .
Advanced: What computational strategies are effective for predicting the reactivity of 5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione in novel reactions?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) can model reaction pathways. For example:
- Simulate nucleophilic attack on the oxazolidine-dione carbonyl group to predict regioselectivity.
- Use transition-state modeling to identify activation barriers for ring-opening reactions .
- Pair computational results with experimental validation (e.g., kinetic studies under varying temperatures) .
Advanced: How can researchers resolve contradictions in bioactivity data for oxazolidine-dione derivatives across different assays?
Methodological Answer:
Contradictions often arise from assay-specific conditions (e.g., cell line variability, solvent effects). To address this:
- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO <0.1% v/v).
- Dose-Response Curves : Compare IC values across multiple replicates.
- Mechanistic Profiling : Employ target-specific assays (e.g., enzyme inhibition for PPAR-γ if applicable) to isolate bioactivity pathways .
Advanced: What strategies are recommended for analyzing the stereochemical outcomes of reactions involving 5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione?
Methodological Answer:
- Chiral Chromatography : Use columns like Chiralpak IA/IB to separate enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to assign absolute configurations .
- X-ray Crystallography : Resolve crystal structures of intermediates to confirm stereochemistry .
Basic: What safety protocols are critical when handling 5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity Screening : Refer to analogs’ SDS sheets (e.g., ICSC, PubChem) for preliminary risk assessment .
Advanced: How can the compound’s potential as a pharmacophore be evaluated in drug discovery pipelines?
Methodological Answer:
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina.
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions .
- In Vivo Testing : Prioritize compounds with >50% efficacy in murine models for inflammation or metabolic disorders .
Basic: What are the key thermodynamic parameters to consider during scale-up synthesis of this compound?
Methodological Answer:
- Exothermicity : Monitor heat flow via DSC to prevent runaway reactions.
- Solvent Choice : High-boiling solvents (e.g., DMF) for reflux stability.
- Purification : Optimize recrystallization using solvent mixtures (e.g., ethanol/water) to balance yield and purity .
Advanced: How can researchers leverage machine learning to predict novel derivatives of 5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione with enhanced properties?
Methodological Answer:
- Data Curation : Compile structural and bioactivity data from PubChem and ChEMBL.
- Model Training : Use graph neural networks (GNNs) to predict logP, solubility, and target affinity.
- Synthetic Feasibility : Integrate retrosynthesis tools (e.g., ASKCOS) to prioritize synthesizable candidates .
Advanced: What analytical techniques are most effective for studying degradation pathways of this compound under physiological conditions?
Methodological Answer:
- LC-MS/MS : Identify hydrolyzed or oxidized metabolites in simulated gastric fluid (pH 1.2–3.0).
- Stability Chambers : Accelerate degradation studies at 40°C/75% RH over 4 weeks.
- Isotope Labeling : Use -labeled analogs to track degradation intermediates via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
